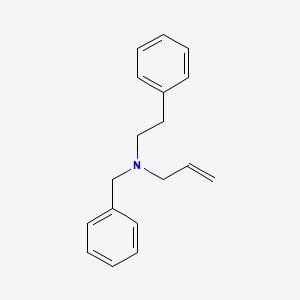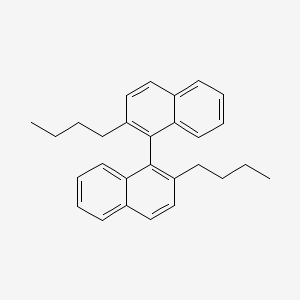![molecular formula C7H12F2O3Si B14235666 2-Propenoic acid, 3,3-difluoro-2-[(trimethylsilyl)oxy]-, methyl ester CAS No. 491612-52-3](/img/structure/B14235666.png)
2-Propenoic acid, 3,3-difluoro-2-[(trimethylsilyl)oxy]-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenoic acid, 3,3-difluoro-2-[(trimethylsilyl)oxy]-, methyl ester is a chemical compound known for its unique structural properties and reactivity It is characterized by the presence of a difluoro group and a trimethylsilyl group attached to the propenoic acid backbone
Méthodes De Préparation
The synthesis of 2-Propenoic acid, 3,3-difluoro-2-[(trimethylsilyl)oxy]-, methyl ester typically involves the reaction of 3,3-difluoroacrylic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).
Addition: The double bond in the propenoic acid moiety can participate in addition reactions with electrophiles or nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like Grignard reagents. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-Propenoic acid, 3,3-difluoro-2-[(trimethylsilyl)oxy]-, methyl ester has several applications in scientific research:
Biology: Its derivatives are studied for potential biological activity and as intermediates in the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique reactivity and stability.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves the interaction of its functional groups with various molecular targets. The difluoro group can participate in hydrogen bonding and dipole interactions, while the trimethylsilyl group can stabilize reactive intermediates. These interactions facilitate various chemical transformations and contribute to the compound’s reactivity.
Comparaison Avec Des Composés Similaires
Similar compounds include other silyl-protected propenoic acids and their derivatives, such as:
- 2-Propenoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester
- Propanoic acid, 2-methyl-3-[(trimethylsilyl)oxy]-, trimethylsilyl ester
Compared to these compounds, 2-Propenoic acid, 3,3-difluoro-2-[(trimethylsilyl)oxy]-, methyl ester is unique due to the presence of the difluoro group, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in specific synthetic applications where these properties are advantageous.
Propriétés
Numéro CAS |
491612-52-3 |
|---|---|
Formule moléculaire |
C7H12F2O3Si |
Poids moléculaire |
210.25 g/mol |
Nom IUPAC |
methyl 3,3-difluoro-2-trimethylsilyloxyprop-2-enoate |
InChI |
InChI=1S/C7H12F2O3Si/c1-11-7(10)5(6(8)9)12-13(2,3)4/h1-4H3 |
Clé InChI |
GPHHDRRTMUGMDM-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(=C(F)F)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




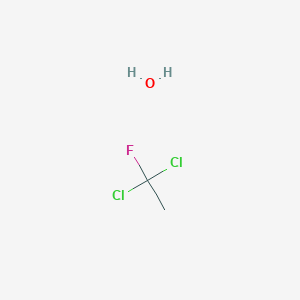
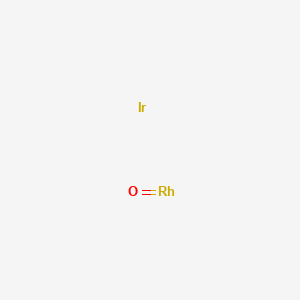
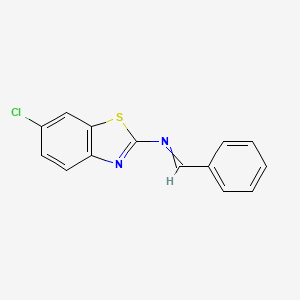
![4-(2,3-Dimethylnaphtho[2,3-b]thiophen-4-yl)-2-ethylphenol](/img/structure/B14235604.png)
![1-Benzyl-2-methyl-3-[2-(3-methyl-1-benzothiophen-2-yl)cyclohex-1-en-1-yl]-1H-indole](/img/structure/B14235607.png)
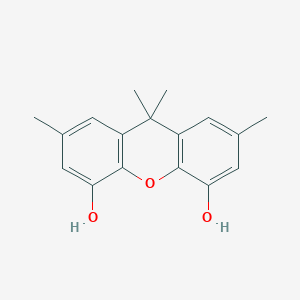
![Dibenzo[b,d]furan-1-sulfonic acid](/img/structure/B14235622.png)
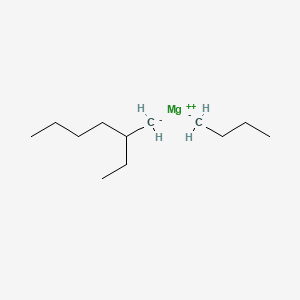
![Benzamide, N-(2-aminophenyl)-4-[(1,3-benzodioxol-5-ylamino)methyl]-](/img/structure/B14235656.png)
